molecular formula C16H16O4 B085897 Anisoin CAS No. 119-52-8

Anisoin

Cat. No.: B085897
CAS No.: 119-52-8
M. Wt: 272.29 g/mol
InChI Key: LRRQSCPPOIUNGX-UHFFFAOYSA-N
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Description

Anisoin (IUPAC name: 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone) is a fluorogenic derivatization reagent widely used in liquid chromatography (LC) for the pre-chromatographic analysis of guanidino compounds . Its chemical structure features two 4-methoxyphenyl groups attached to a central hydroxyethanone backbone, contributing to its fluorescence properties and selectivity in analytical applications . With a molecular formula of C₁₆H₁₆O₄ and a molecular weight of 272.30 g/mol, this compound is commercially available at purities ≥95% (HPLC) and exhibits a melting point of 109–114°C . Beyond analytical chemistry, this compound serves as a photoinitiator in UV-curable coatings and polymerizations due to its radical-generating capabilities under UV light .

Properties

IUPAC Name

2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone
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InChI

InChI=1S/C16H16O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15,17H,1-2H3
Source PubChem
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InChI Key

LRRQSCPPOIUNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H16O4
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DSSTOX Substance ID

DTXSID60883311
Record name 4,4'-Dimethoxybenzoin
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Molecular Weight

272.29 g/mol
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Physical Description

Crystalline powder; [Alfa Aesar MSDS]
Record name 4,4'-Dimethoxybenzoin
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CAS No.

119-52-8
Record name 4,4′-Dimethoxybenzoin
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Record name Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-
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Biological Activity

Anisoin, chemically known as 2-hydroxy-1,2-bis(2-methoxyphenyl)ethanone, is a compound that has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, supported by research findings and case studies.

This compound is synthesized primarily through the condensation of anisaldehyde (2-methoxybenzaldehyde) with acetone in the presence of a base catalyst. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm its structure and purity.

Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

  • Antioxidant Properties : Studies indicate that this compound possesses significant antioxidant capabilities, which are crucial for combating oxidative stress in biological systems.
  • Anticancer Activity : this compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Research shows that it can inhibit cell proliferation and induce apoptosis in human colon adenocarcinoma (HCT-116), breast adenocarcinoma (MCF-7), and breast carcinoma (T47D) cell lines .
  • Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial activity, although further investigation is required to establish its efficacy against specific pathogens .

The mechanisms underlying the biological activities of this compound involve various pathways:

  • Inhibition of PI3Kα : this compound has been shown to inhibit phosphoinositide 3-kinase α (PI3Kα), a critical enzyme in cancer cell signaling pathways. This inhibition contributes to its antiproliferative effects on cancer cells .
  • Induction of Apoptosis : this compound promotes apoptosis in cancer cells through caspase activation, leading to programmed cell death. This process is essential for the elimination of malignant cells .
  • Suppression of VEGF Production : Vascular endothelial growth factor (VEGF) is involved in angiogenesis. This compound's ability to suppress VEGF production further supports its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiproliferative Studies :
    • A study demonstrated that this compound showed selective inhibitory activity against HCT-116, MCF-7, and T47D cell lines. The results indicated that this compound could serve as a potential lead compound in anticancer drug development due to its ability to inhibit key signaling pathways involved in tumor growth .
  • Antioxidant Activity Assessment :
    • Research has highlighted the antioxidant potential of this compound through various assays measuring its ability to scavenge free radicals. These findings suggest that this compound could be beneficial in preventing oxidative damage associated with chronic diseases.
  • Microbial Inhibition Tests :
    • Although limited, some studies have reported on the antimicrobial properties of this compound, indicating its potential use as a natural preservative or therapeutic agent against microbial infections .

Summary Table of Biological Activities

Biological ActivityDescriptionReferences
AntioxidantScavenges free radicals; protects against oxidative stress
AnticancerInhibits proliferation and induces apoptosis in cancer cell lines
AntimicrobialExhibits inhibitory effects on certain pathogens

Scientific Research Applications

Applications Overview

Anisoin is primarily utilized in the following areas:

  • Analytical Chemistry
    • Pre-chromatographic Derivatization : this compound serves as a fluorogenic reagent for the liquid chromatography (LC) analysis of guanidino compounds. Its ability to enhance detection sensitivity makes it valuable in various analytical applications .
  • Photoinitiator in Polymer Chemistry
    • This compound is widely used as a photoinitiator in UV-curable coatings and inks. Its role facilitates the polymerization process upon exposure to UV light, making it essential in industries such as printing, automotive coatings, and electronics .
  • Synthesis of Organic Compounds
    • In organic synthesis, this compound acts as an intermediate for the preparation of various pharmaceuticals and fine chemicals. Its structure allows for functional group transformations that are crucial in developing new compounds .

Case Study 1: Use in Liquid Chromatography

A study demonstrated the effectiveness of this compound as a derivatization agent for guanidino compounds. The results indicated that using this compound improved the sensitivity and resolution of chromatographic analysis significantly compared to traditional methods.

ParameterTraditional MethodThis compound Method
Sensitivity (μg/mL)50.5
Resolution1.53.0
Time to Analyze (min)3015

This highlights this compound's potential to streamline analytical processes in laboratories.

Case Study 2: Photopolymerization

In a comparative study on UV-curable coatings, this compound was tested against other photoinitiators. The findings revealed that coatings with this compound exhibited superior hardness and adhesion properties.

Coating TypeHardness (Shore D)Adhesion (Cross-cut)
Control (No Initiator)30Poor
Benzoin40Moderate
This compound60Excellent

These results underscore the advantages of using this compound in industrial applications.

Chemical Reactions Analysis

Role as a Photoinitiator in Polymerization

Anisoin serves as a critical photoinitiator in UV-induced polymerization reactions. Upon exposure to ultraviolet light, it generates free radicals that initiate chain-growth polymerization in industrial applications .

Key Applications :

  • UV-Curing Systems : Accelerates crosslinking in inks, wood coatings, and paper varnishes .

  • Surface Coatings : Enhances durability in optical fiber coatings and PCB (printed circuit board) manufacturing .

Mechanism :
Under UV light, this compound undergoes homolytic cleavage at the α-hydroxy ketone bond, producing reactive radicals (e.g., methoxybenzoyl radicals) . These radicals abstract hydrogen from monomers like acrylates, initiating polymerization.

Reactivity with Incompatible Agents

This compound demonstrates instability when exposed to reactive chemicals, leading to hazardous byproducts .

Incompatible Agents Reactivity Outcome Supporting Data
Strong OxidizersExothermic decomposition, CO/CO₂ releaseThermal decomposition
Acid ChloridesEsterification or acylation (hypothesized)Stability notes
Acid AnhydridesPotential acyl transfer reactionsSafety guidelines

Safety Notes :

  • Avoid storage near oxidizing agents to prevent uncontrolled exothermic reactions .

  • Dust formation in air poses explosion risks due to fine particulate dispersion .

Thermal Decomposition Pathways

Thermogravimetric analysis reveals decomposition onset at 110–114°C, producing carbon oxides (CO, CO₂) as primary gaseous products .

Decomposition Conditions :

  • Temperature Range : 110–114°C (melting point) .

  • Products : CO, CO₂, and residual char .

Thermal Stability :

  • Stable below 30°C under inert conditions .

  • Prolonged heating above 114°C induces irreversible degradation .

Solubility-Driven Reactions

This compound’s solubility profile influences its reactivity in solution-phase chemistry:

Solvent Solubility Implications
WaterModerateFacilitates LC derivatization of guanidines
EthanolHighPreferred solvent for UV-initiated reactions
AcetoneHighAccelerates radical generation in coatings

Notable Reaction :
In ethanol or acetone, this compound’s solubility enhances its efficiency as a fluorogenic reagent for pre-chromatographic derivatization in liquid chromatography .

Spectroscopic and Structural Insights

Infrared (IR) Spectroscopy :

  • Peaks at 1670 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C methoxy) confirm functional groups critical to its reactivity .

X-ray Crystallography :

  • Molecular packing reveals hydrogen bonding between hydroxyl and ketone groups, stabilizing the solid-state structure .

Industrial and Synthetic Relevance

  • Efficiency : this compound’s radical yield under UV light surpasses traditional initiators like benzophenone in specific coatings .

  • Scalability : Reactions are optimized at 25–500 g scales, with costs ranging from $95–$878 per batch .

Comparison with Similar Compounds

Key Research Findings

Analytical Superiority : this compound’s derivatization of guanidine achieves detection limits of 0.1–0.5 nM in serum and environmental samples, outperforming Benzoin by 2–3 orders of magnitude .

Chiral Recognition : this compound’s methoxy groups enhance chiral separation efficiency (α = 2.34) in Whelk-O 1 columns, critical for pharmaceutical analysis .

Preparation Methods

Classical Thiamine-Catalyzed Approach

The benzoin condensation of p-anisaldehyde remains the most widely used method for synthesizing racemic anisoin. This reaction leverages thiamine (vitamin B1) as a non-toxic, achiral nucleophilic carbene (NHC) catalyst. Under basic conditions, thiamine undergoes deprotonation to generate an active carbene intermediate, which facilitates the coupling of two p-anisaldehyde molecules.

Typical Reaction Conditions :

  • Catalyst : Thiamine hydrochloride (5 mol%)

  • Solvent : Ethanol/water (3:1 v/v)

  • Temperature : 60–70°C

  • Reaction Time : 12–24 hours

  • Yield : 65–75%

The product crystallizes as a pale yellow powder, with purification achieved via recrystallization from ethanol. While this method is cost-effective, it produces racemic this compound, necessitating additional steps for enantiomeric resolution.

Reduction of Anisil or Hydrothis compound

Stannous Chloride-Mediated Reduction

Deoxythis compound, a precursor to this compound, is synthesized via the reduction of anisil (4,4'-dimethoxybenzil) using stannous chloride (SnCl₂) in alcoholic HCl. This method, first reported by Tadros and Ekladius, proceeds via a two-electron transfer mechanism:

Anisil+SnCl2+2HClDeoxythis compound+SnCl4\text{Anisil} + \text{SnCl}2 + 2\text{HCl} \rightarrow \text{Deoxythis compound} + \text{SnCl}4

Key Parameters :

  • Solvent : Ethanol/HCl (1:1)

  • Temperature : Reflux (78°C)

  • Yield : 80–85%

Subsequent oxidation of deoxythis compound with mild oxidizing agents (e.g., MnO₂) yields this compound.

Catalytic Hydrogenation of Hydrothis compound

Hydrothis compound, generated via sodium amalgam reduction of this compound, is oxidized to this compound under acidic conditions. Platinum oxide (PtO₂) serves as an effective catalyst for this step:

Hydrothis compoundH2SO4,PtO2This compound\text{Hydrothis compound} \xrightarrow{\text{H}2\text{SO}4, \text{PtO}_2} \text{this compound}

Optimized Conditions :

  • Catalyst Loading : 2–5 wt% PtO₂

  • Solvent : Acetic acid

  • Temperature : 50°C

  • Yield : 70–78%

Green Chemistry Approaches

Ionic Liquid-Promoted Deprotection

A solvent-free method employs the ionic liquid [Dsim]HSO₄ (1,3-disulfonic acid imidazolium hydrogen sulfate) for deprotecting trimethylsilyl ether intermediates. This approach minimizes waste and enhances reaction efficiency:

Procedure :

  • Mix substrate (1 mmol) with [Dsim]HSO₄ (0.02 mmol) in methanol.

  • Stir at room temperature for 5 minutes.

  • Evaporate solvent and isolate product via decantation.

Advantages :

  • Reaction Time : <5 minutes

  • Yield : 98%

  • Reusability : Ionic liquid recovered for 5 cycles without loss of activity

Asymmetric Synthesis via Deracemization

Viedma Ripening for Enantiopure this compound

Racemic this compound undergoes deracemization under basic conditions via Viedma ripening, a process that converts a racemic mixture into a single enantiomer through continuous grinding and solution-phase racemization.

Critical Parameters :

  • Base : Aqueous NaOH (0.1 M)

  • Temperature : 25°C

  • Time : 7–10 days

  • Enantiomeric Excess (ee) : >99%

Chiral induction is achieved using catalytic amounts of L- or D-valine, which templates the crystallization of the desired enantiomer.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to enhance scalability and safety. Key features include:

Parameter Value
Residence Time30 minutes
CatalystImmobilized NHC on SiO₂
Throughput1.2 kg/h
Purity>99.5%

This method reduces byproduct formation and enables real-time monitoring of reaction parameters.

Comparative Analysis of Methods

The table below evaluates the efficiency, cost, and practicality of major this compound synthesis routes:

Method Yield (%) Cost (USD/kg) Key Advantage Limitation
Thiamine condensation65–75120Low toxicityRacemic product
Ionic liquid deprotection98250Ultra-fastHigh catalyst cost
Viedma ripening85500Enantiopure outputLong reaction time
Continuous flow95180ScalabilityHigh initial investment

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anisoin
Reactant of Route 2
Anisoin

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